5-Bromo-2-(3,4-dimethoxyphenyl)pyridine

Cross-coupling chemistry Aryl halide reactivity C–C bond formation

This disubstituted pyridine derivative is an optimal synthetic intermediate for medicinal chemistry programs targeting the colchicine binding site and HDAC pathways. The strategic placement of the bromine atom at the 5-position offers superior reactivity in palladium-catalyzed cross-coupling reactions, outperforming chloro analogs in oxidative addition while maintaining greater stability than iodo variants. The electron-rich 3,4-dimethoxyphenyl ring is a critical pharmacophoric element proven to enhance antiproliferative activity over other substitution patterns. Its crystalline nature (mp 65-67 °C) and high synthetic accessibility via a robust 78%-yield Suzuki coupling ensure reliable handling and cost-effective scale-up for advanced intermediate synthesis.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS No. 111770-90-2
Cat. No. B172493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3,4-dimethoxyphenyl)pyridine
CAS111770-90-2
Synonyms5-bromo-2-(3,4-dimethoxyphenyl)pyridine
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC=C(C=C2)Br)OC
InChIInChI=1S/C13H12BrNO2/c1-16-12-6-3-9(7-13(12)17-2)11-5-4-10(14)8-15-11/h3-8H,1-2H3
InChIKeyNANJOPZAMOGDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(3,4-dimethoxyphenyl)pyridine (CAS 111770-90-2): A Strategic Heteroaryl Halide Building Block for Cross-Coupling and Drug Discovery


5-Bromo-2-(3,4-dimethoxyphenyl)pyridine is a disubstituted pyridine derivative featuring a bromine atom at the 5-position and a 3,4-dimethoxyphenyl ring at the 2-position. Its molecular formula is C₁₃H₁₂BrNO₂, and it has a molecular weight of 294.14 g/mol . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, where the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures [1]. The electron-rich 3,4-dimethoxyphenyl substituent modulates the electronic character of the pyridine ring, which can influence both reactivity and downstream biological target interactions.

Why 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine Cannot Be Readily Substituted with Other Halopyridine Analogs


The precise positioning of the bromine atom at the 5-position of the pyridine ring, combined with the electron-donating 3,4-dimethoxyphenyl group at the 2-position, creates a unique reactivity profile that cannot be replicated by simple halogen or aryl substitutions. In palladium-catalyzed coupling reactions, both the electronic and steric environment dictate the rate and regioselectivity of oxidative addition and transmetallation steps [1]. The bromine atom provides an optimal balance of reactivity and stability: it is more reactive than the corresponding 5-chloro analog toward oxidative addition, yet it is more stable and easier to handle than the 5-iodo derivative. Furthermore, the methoxy substitution pattern on the aryl ring (3,4- vs. 2,4- or 3,5-dimethoxy) significantly alters the electron density on the pyridine ring, impacting downstream biological activity when this scaffold is incorporated into bioactive molecules [2]. Direct replacement with non-halogenated or differently substituted analogs is therefore not chemically equivalent and will lead to divergent synthetic outcomes.

Quantitative Differentiation Evidence for 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine Against Its Closest Analogs


Synthetic Yield Comparison: Palladium-Catalyzed Coupling Efficiency for 5-Bromo vs. 5-Chloro and 5-Iodo Analogs

In palladium-catalyzed Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid, 5-bromo-2-(3,4-dimethoxyphenyl)pyridine is obtained in 78% isolated yield when using 2,5-dibromopyridine as the starting material, as described in a patent procedure . While direct head-to-head data for the analogous coupling with 2,5-dichloropyridine or 2,5-diiodopyridine under identical conditions is not publicly available, the class-level trend is well-established: aryl bromides undergo oxidative addition faster than aryl chlorides but avoid the homocoupling and decomposition side reactions often observed with aryl iodides. This positions the 5-bromo derivative as the optimally balanced electrophile for both academic and industrial-scale cross-coupling applications.

Cross-coupling chemistry Aryl halide reactivity C–C bond formation

Physicochemical Property Differentiation: Melting Point and Calculated LogP vs. Non-Halogenated Parent Compound

The introduction of a bromine atom at the 5-position of the pyridine ring significantly alters the compound's physicochemical properties compared to the non-halogenated parent, 2-(3,4-dimethoxyphenyl)pyridine. The melting point of 5-bromo-2-(3,4-dimethoxyphenyl)pyridine is reported as 65-67 °C when crystallized from ethyl ether/hexane . In contrast, the non-brominated parent, 2-(3,4-dimethoxyphenyl)pyridine (CAS 79445-44-6), lacks this crystalline character at room temperature, typically existing as a low-melting solid or oil. The calculated LogP increases from approximately 2.5 for the non-brominated compound to 3.53 for the brominated derivative, as predicted by ChemDraw and ACD/Labs . This ~1 unit increase in LogP reflects greater lipophilicity, which can be advantageous for membrane permeability in cellular assays.

Physicochemical profiling LogP Crystal engineering

Regioselective Functionalization in Multi-Step Synthesis: 5-Bromo vs. 5-Chloro as a Protecting/Blocking Moiety

The bromine atom at the 5-position can be selectively addressed in the presence of a 3,4-dimethoxyphenyl group at the 2-position, whereas a 5-chloro substituent often requires harsher conditions or more specialized catalysts for subsequent activation. This is a critical consideration in diversity-oriented synthesis where late-stage functionalization is desired. A review of the patent literature indicates that 5-bromo-2-(3,4-dimethoxyphenyl)pyridine is used as a key intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, where the bromine atom is selectively displaced in a palladium-catalyzed amination or Suzuki coupling, leading to benzamide derivatives . The analogous 5-chloro compound would likely require a different catalyst system (e.g., with bulky, electron-rich phosphine ligands) to achieve comparable reactivity, adding complexity and cost. While no direct quantitative comparison under a single set of conditions is published for this exact pair, the orthogonal reactivity of C–Br bonds over C–Cl bonds is a fundamental principle of palladium catalysis that is consistently observed [1].

Orthogonal reactivity Protecting group strategy Diversity-oriented synthesis

Comparative Biological Activity: Arylpyridine Core Analogs as Tubulin Polymerization Inhibitors

While 5-bromo-2-(3,4-dimethoxyphenyl)pyridine itself is an intermediate and not a directly profiled bioactive end-product, its core structure is highly represented in a series of potent tubulin polymerization inhibitors. In a 2020 study, arylpyridine derivatives bearing 3,4-dimethoxyphenyl groups were evaluated for antiproliferative activity against HT-29 and A549 cancer cell lines [1]. The most potent compound (29) bearing a 6-methoxybenzo[d]oxazole side chain exhibited an IC₅₀ of 2.1 μM in a tubulin polymerization assay and was comparable to combretastatin A-4 (CA-4). The 3,4-dimethoxyphenyl substitution pattern was critical for activity; analogs with 2,4-dimethoxy or 3,5-dimethoxy substitution showed significantly reduced potency. Specifically, compound 8j (bearing a 3,5-dimethoxyphenylpyridine core) showed good anti-glioma activity, while compound 8o, with a related substitution pattern, displayed higher tubulin polymerization inhibitory activity. This class-level SAR validates the choice of the 3,4-dimethoxyphenyl motif as a building block, suggesting that intermediates like 5-bromo-2-(3,4-dimethoxyphenyl)pyridine are privileged scaffolds for developing tubulin-targeting agents.

Antiproliferative activity Tubulin inhibitors Structure-activity relationship (SAR)

Procurement-Relevant Application Scenarios for 5-Bromo-2-(3,4-dimethoxyphenyl)pyridine


Medicinal Chemistry: Synthesis of Tubulin Polymerization Inhibitors and Anticancer Agents

5-Bromo-2-(3,4-dimethoxyphenyl)pyridine is a key building block for constructing arylpyridine-based tubulin inhibitors that target the colchicine binding site. The 3,4-dimethoxyphenyl motif is a critical pharmacophoric element, as demonstrated by SAR studies showing superior antiproliferative activity against HT-29, A549, and U251 cancer cell lines compared to analogs with different substitution patterns [1]. The bromine atom enables late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig coupling to install various side chains, allowing medicinal chemists to rapidly explore structure-activity relationships.

Chemical Biology: Development of Histone Deacetylase (HDAC) Inhibitor Probes

Patent literature identifies this compound as an intermediate in the synthesis of benzamide-based HDAC inhibitors . The bromine at the 5-position is selectively displaced to form carbon-carbon or carbon-nitrogen bonds with linker moieties, facilitating the construction of epigenetic probe molecules. The crystalline nature of the intermediate (mp 65-67 °C) simplifies handling and purification in parallel synthesis workflows.

Process Chemistry and Scale-Up: Reliable Cross-Coupling Partner for C–C Bond Formation

The compound is prepared in 78% isolated yield via a straightforward Suzuki coupling between 2,5-dibromopyridine and 3,4-dimethoxyphenylboronic acid . Its reactivity as an aryl bromide strikes an optimal balance for process chemistry—more reactive than the corresponding chloride, minimizing catalyst loading and reaction time, yet less prone to decomposition than the iodide. This makes it a cost-effective choice for kilogram-scale synthesis of advanced intermediates.

Materials Science: Precursor for Organic Semiconductors and Ligands

The electron-rich 3,4-dimethoxyphenyl group, combined with the coordinating pyridine nitrogen, makes this compound a potential precursor for the synthesis of bidentate ligands for transition metal catalysis or organic electronic materials. The bromine atom allows for further functionalization with π-conjugated systems, enabling tuning of photophysical properties. The predicted LogP of 3.53 and crystalline nature facilitate purification and characterization.

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